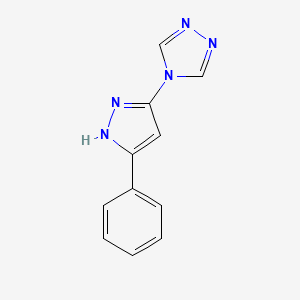

4-(5-Phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole

Description

4-(5-Phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole (CAS: 62537-94-4) is a heterocyclic compound combining pyrazole and triazole moieties. Its molecular formula is C₁₂H₁₁N₅, with a molecular weight of 225.25 g/mol. The structure features a 1,2,4-triazole ring substituted at the 4-position with a 5-phenyl-1H-pyrazole group. The compound’s InChIKey is WFPTZZYTKMMGKL-UHFFFAOYSA-N, and its SMILES string is CC1=C(C(=NN1)N2C=NN=C2)C3=CC=CC=C3 .

Properties

CAS No. |

62538-10-7 |

|---|---|

Molecular Formula |

C11H9N5 |

Molecular Weight |

211.22 g/mol |

IUPAC Name |

4-(5-phenyl-1H-pyrazol-3-yl)-1,2,4-triazole |

InChI |

InChI=1S/C11H9N5/c1-2-4-9(5-3-1)10-6-11(15-14-10)16-7-12-13-8-16/h1-8H,(H,14,15) |

InChI Key |

WQVFLLZEQFIJKP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NN2)N3C=NN=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 5-phenyl-1H-pyrazole-3-carboxylic acid hydrazide with triethyl orthoformate under reflux conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired triazole ring.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-(5-Phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the triazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different pharmacological properties .

Scientific Research Applications

4-(5-Phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(5-Phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction often involves hydrogen bonding and hydrophobic interactions with amino acid residues in the enzyme’s active site .

Comparison with Similar Compounds

Pyrazole-Triazole Hybrids with Thiol Substituents

Compound : 5-(5-Methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol ()

- Structural Difference : A thiol (-SH) group at the 3-position of the triazole ring.

- Synthesis : Alkylation of the thiol group yields derivatives with varying alkyl chains (e.g., methyl, ethyl).

- Comparison : The absence of the thiol group in the target compound may reduce antioxidant activity but improve stability under oxidative conditions.

Naphthyl-Substituted Triazoles

Compounds :

- 4-(4-Bromonaphth-1-yl)-3-(3-buten-1-yl)-4H-1,2,4-triazole ()

- 3-(4-Chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole derivatives ()

- Structural Differences : Naphthyl or chlorophenyl/pyridyl groups replace the pyrazole-phenyl unit.

- Bioactivity : Chlorophenyl-pyridyl triazoles exhibit antioxidant activity (IC₅₀ ~10–20 μM), surpassing reference compounds BHA/BHT .

Substituent Effects on Bioactivity

Halogenated Derivatives

Compound : 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole ()

Biological Activity

4-(5-Phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole is a heterocyclic compound that integrates both pyrazole and triazole moieties. This unique structural configuration enhances its chemical reactivity and biological activity, making it a candidate for various therapeutic applications. The compound has been investigated for its potential anti-inflammatory, anticancer, and antimicrobial properties.

Chemical Structure

The molecular formula of 4-(5-Phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole is , with a molecular weight of 211.22 g/mol. The presence of nitrogen-rich rings allows for diverse interactions with biological targets.

Anticancer Properties

Research indicates that 4-(5-Phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole exhibits significant cytotoxic activity against various cancer cell lines. For instance, studies have shown that derivatives of this compound can inhibit the growth of HeLa cells and other tumor cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest through the inhibition of specific oncogenic pathways.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In vitro studies have shown that it can reduce the levels of TNF-alpha and IL-6 in activated macrophages. This suggests its potential use in treating inflammatory diseases.

Antimicrobial Activity

In vitro evaluations reveal that 4-(5-Phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole possesses antimicrobial properties against a range of pathogens. The minimum inhibitory concentration (MIC) values indicate effective bactericidal activity against strains such as Staphylococcus aureus and Escherichia coli.

| Activity | Tested Pathogens | MIC Values |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | 0.22 - 0.25 µg/mL |

| Escherichia coli | 0.30 - 0.40 µg/mL | |

| Anti-inflammatory | TNF-alpha inhibition | Significant reduction observed |

| IL-6 inhibition | Significant reduction observed |

The biological activity of 4-(5-Phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole is primarily attributed to its ability to interact with specific enzymes and receptors:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in inflammatory pathways and cancer progression.

- Receptor Interaction : Molecular docking studies suggest that it binds effectively to targets such as DNA gyrase B, which is crucial for bacterial DNA replication.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on different cancer cell lines. Results indicated that the compound induced apoptosis in HeLa cells through mitochondrial pathway activation, leading to increased levels of cytochrome c in the cytosol.

Case Study 2: Antimicrobial Evaluation

In another study focusing on antimicrobial properties, derivatives of 4-(5-Phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole were tested against various bacterial strains. The results demonstrated significant bactericidal effects with low MIC values, indicating strong potential for development into therapeutic agents for bacterial infections.

Q & A

Q. What are the optimal synthetic conditions for 4-(5-Phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole?

The synthesis involves multi-step reactions, starting with the condensation of diethyl oxalate and substituted acetophenones in the presence of sodium hydride in toluene. Subsequent cyclization with hydrazine hydrate forms the pyrazole core, followed by triazole ring closure. Key steps include:

- Cyclization : Use hydrazine hydrate (80-100°C, ethanol) to form the pyrazole intermediate.

- Triazole formation : React the pyrazole intermediate with thiocarbazide under reflux in acidic conditions.

- Purification : High-performance liquid chromatography (HPLC) is critical for isolating >95% pure products .

Q. How can the structure of this compound be confirmed experimentally?

A combination of spectroscopic and analytical methods is essential:

- ¹H NMR : Identify proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, triazole NH at δ 12.5 ppm).

- IR spectroscopy : Detect functional groups (e.g., C=N stretch at ~1600 cm⁻¹, NH stretch at ~3400 cm⁻¹).

- Elemental analysis : Confirm C, H, N, S composition within ±0.4% of theoretical values.

- LC-MS : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 295) .

Q. What physicochemical properties are critical for pharmacological screening?

Key properties include:

- Solubility : Assessed in DMSO and aqueous buffers (e.g., phosphate-buffered saline) via shake-flask method.

- LogP : Determine partition coefficient using octanol-water systems (target LogP ~2.5 for balanced bioavailability).

- Thermal stability : Differential scanning calorimetry (DSC) to identify melting points (>200°C indicates thermal robustness) .

Advanced Research Questions

Q. How can molecular docking predict biological targets for this compound?

- Target selection : Use enzymes like 14-α-demethylase lanosterol (PDB: 3LD6) for antifungal studies or kinases (e.g., EGFR) for anticancer screening.

- Software : AutoDock Vina or Schrödinger Suite with parameters set to Lamarckian genetic algorithm.

- Validation : Compare docking scores (<i>K</i>d ~10 μM) with known inhibitors and validate via in vitro assays (e.g., MIC for antifungal activity) .

Q. How to resolve discrepancies in biological activity data across studies?

- Controlled replication : Standardize assay conditions (e.g., cell line passage number, serum concentration).

- Multi-assay validation : Cross-test in orthogonal assays (e.g., MTT for cytotoxicity and fluorescence-based caspase-3 for apoptosis).

- Meta-analysis : Use tools like RevMan to statistically pool data from independent studies and identify outliers .

Q. What strategies optimize structure-activity relationship (SAR) studies for analogs?

- Substituent variation : Introduce electron-withdrawing groups (e.g., -CF3) on the phenyl ring to enhance lipophilicity.

- Bioisosteric replacement : Replace the triazole sulfur with oxygen to study metabolic stability.

- In silico screening : Generate 3D-QSAR models using CoMFA/CoMSIA to prioritize synthetic targets .

Q. How to evaluate in vitro ADME properties for preclinical development?

- Caco-2 permeability : Measure apparent permeability (Papp) >1×10⁻⁶ cm/s for oral absorption potential.

- Microsomal stability : Incubate with liver microsomes (human/rat) and quantify parent compound degradation (t1/2 >30 min preferred).

- Plasma protein binding : Use equilibrium dialysis to assess unbound fraction (>5% for therapeutic efficacy) .

Q. What computational methods assess toxicity risks early in development?

- ADMET prediction : Use SwissADME or ProTox-II to predict hepatotoxicity (e.g., CYP450 inhibition).

- Dermal sensitization : Apply Derek Nexus for alerts on reactive intermediates.

- Cardiotoxicity screening : Simulate hERG channel binding with MOE or Schrödinger’s QikProp .

Methodological Considerations

Q. How to analyze reaction mechanisms using spectroscopic data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.